Structural Confirmation of Benzylamino Substituent
The target compound is distinguished by a benzylamino group at the meta position of the N-phenyl ring. This is confirmed by its unique InChI string and SMILES notation. In contrast, the well-known IKKβ inhibitor IMD-0354 features a 3,5-bis(trifluoromethyl)phenyl substituent [2]. This fundamental structural difference results in a distinct hydrogen bonding and steric profile, as evidenced by the target compound's three hydrogen bond donors compared to two for IMD-0354 [1][2].
| Evidence Dimension | N-Phenyl Substituent |
|---|---|
| Target Compound Data | 3-(benzylamino) group |
| Comparator Or Baseline | IMD-0354: 3,5-bis(trifluoromethyl) group |
| Quantified Difference | Different pharmacophore; 3 vs 2 H-bond donors |
| Conditions | Structural analysis |
Why This Matters
This confirms the compound is not a generic analog but a structurally defined entity, which is critical for SAR studies and preventing procurement errors.
- [1] PubChem. Compound Summary for CID 57721804, N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem. Compound Summary for CID 44447687, IMD-0354. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
